3-(2-methoxy-5-nitroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione
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Overview
Description
3-(2-methoxy-5-nitroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes both nitro and methoxy functional groups, making it a valuable subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxy-5-nitroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione typically involves multiple steps. One common method starts with the diazotization of 2-methoxy-5-nitroaniline, followed by coupling with appropriate intermediates to form the desired benzisothiazole structure . The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid for diazotization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxy-5-nitroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite for diazotization, sulfuric acid for acid-catalyzed reactions, and hydrogen gas for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can yield a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
3-(2-methoxy-5-nitroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-methoxy-5-nitroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-5-nitroaniline: Shares similar functional groups but lacks the benzisothiazole structure.
Ethyl 3-(2-methoxy-5-nitroanilino)-2-butenoate: Another derivative with similar functional groups but different overall structure.
Uniqueness
3-(2-methoxy-5-nitroanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione is unique due to its combination of nitro and methoxy groups within a benzisothiazole framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C14H10N4O7S |
---|---|
Molecular Weight |
378.32 g/mol |
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C14H10N4O7S/c1-25-12-5-3-8(17(19)20)6-11(12)15-14-10-4-2-9(18(21)22)7-13(10)26(23,24)16-14/h2-7H,1H3,(H,15,16) |
InChI Key |
OUSONVOADYQDHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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